molecular formula C13H8BrClO2 B1298629 3-Bromo-5-chloro-2-hydroxybenzophenone CAS No. 85346-47-0

3-Bromo-5-chloro-2-hydroxybenzophenone

Cat. No. B1298629
CAS RN: 85346-47-0
M. Wt: 311.56 g/mol
InChI Key: DAACDYIERDIOLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated and chlorinated aromatic compounds is often achieved through palladium-catalyzed cross-coupling reactions, as described in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . These methods could potentially be adapted for the synthesis of this compound, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed, the papers do discuss the structures of similar brominated and chlorinated compounds. For instance, the structure of various brominated dioxins and furans formed from the degradation of 2-bromophenol is reported . These studies highlight the importance of understanding the molecular structure in predicting the reactivity and formation of byproducts.

Chemical Reactions Analysis

The chemical reactions involving brominated and chlorinated compounds under high-temperature conditions are well-documented. For example, the high-temperature pyrolysis of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated byproducts . Similarly, the oxidation of 2-bromophenol results in a different set of products, including dibenzo-p-dioxin and dibromodibenzofuran . These reactions are influenced by factors such as the presence of hydroxyl radicals and the ease of halogen displacement in ring-closure reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and chlorinated compounds, such as their reactivity with chlorine or bromine, are crucial for understanding their behavior in different environments. For instance, oxybenzone's reactivity in chlorinated seawater pools leads to the formation of brominated disinfection byproducts . The degradation of bromoxynil under various anaerobic conditions also demonstrates the transformation pathways and byproduct formation of such compounds .

Scientific Research Applications

Photochemical Studies

Research in photochemistry has explored the behavior of halogenated phenols, such as the effects of substituents like CN on photochemical reactions. For instance, the study by Bonnichon et al. (1999) investigates the photochemistry of substituted 4-halogenophenols, detailing the effects of substituents on the formation and reactivity of transient species in aqueous solutions. This research provides insight into the photochemical pathways that similar compounds, including 3-Bromo-5-chloro-2-hydroxybenzophenone, might undergo under specific conditions (Bonnichon, Grabner, Guyot, & Richard, 1999).

Marine Biology and Natural Products

In marine biology, the study of bromophenol derivatives from red algae, such as "Rhodomela confervoides", highlights the potential for discovering new compounds with biological activity. Zhao et al. (2004) identified several new bromophenol derivatives with structures elucidated through various spectroscopic methods. Although these compounds were found inactive against certain cancer cell lines and microorganisms, the methodology and findings contribute to the broader understanding of halogenated benzophenones' potential in drug discovery and natural product chemistry (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).

properties

IUPAC Name

(3-bromo-5-chloro-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO2/c14-11-7-9(15)6-10(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAACDYIERDIOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351028
Record name 3-Bromo-5-chloro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85346-47-0
Record name 3-Bromo-5-chloro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-chloro-2-hydroxybenzophenone
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